molecular formula C16H17N3O B13722681 N'-[(1E)-1-(3-aminophenyl)ethylidene]-3-methylbenzohydrazide

N'-[(1E)-1-(3-aminophenyl)ethylidene]-3-methylbenzohydrazide

Cat. No.: B13722681
M. Wt: 267.33 g/mol
InChI Key: DDXBPALDVFKFPX-LDADJPATSA-N
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Description

N'-[(1E)-1-(3-Aminophenyl)ethylidene]-3-methylbenzohydrazide is a hydrazide derivative featuring a 3-methylbenzoyl group linked to a hydrazine moiety substituted with a (1E)-1-(3-aminophenyl)ethylidene chain. This compound belongs to a class of Schiff base hydrazides, which are widely studied for their coordination chemistry, biological activities, and catalytic applications. The 3-aminophenyl and 3-methyl substituents influence its electronic properties, solubility, and intermolecular interactions, such as hydrogen bonding and π-stacking .

Properties

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

N-[(E)-1-(3-aminophenyl)ethylideneamino]-3-methylbenzamide

InChI

InChI=1S/C16H17N3O/c1-11-5-3-7-14(9-11)16(20)19-18-12(2)13-6-4-8-15(17)10-13/h3-10H,17H2,1-2H3,(H,19,20)/b18-12+

InChI Key

DDXBPALDVFKFPX-LDADJPATSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)N/N=C(\C)/C2=CC(=CC=C2)N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NN=C(C)C2=CC(=CC=C2)N

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The common synthetic route to this compound involves the condensation of 3-methylbenzohydrazide with 3-aminoacetophenone or 3-aminobenzaldehyde derivatives to form the hydrazone linkage. This reaction typically proceeds via nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the imine (hydrazone) bond.

Specific Preparation Protocols

Although direct literature on this exact compound is limited, closely related hydrazide-hydrazone compounds have been prepared using the following methods:

  • Condensation Reaction in Ethanol or Methanol:
    Dissolve equimolar amounts of 3-methylbenzohydrazide and 3-aminobenzaldehyde or 3-aminoacetophenone in ethanol or methanol. The mixture is refluxed for several hours (typically 2–6 hours) to facilitate condensation. The product precipitates upon cooling and is filtered and recrystallized for purification.

  • Solvent-Free Grinding Method:
    A solvent-free mechanochemical approach can be employed where 3-methylbenzohydrazide and 3-aminobenzaldehyde are ground together with a catalytic amount of base such as NaOH. This method promotes the condensation reaction at room temperature or slightly elevated temperature, offering an environmentally friendly alternative with moderate to good yields (around 60–70%).

  • Use of Acid Catalysts:
    In some protocols, a catalytic amount of acetic acid or other mild acid is added to promote the condensation under milder conditions, improving yields and reaction rates.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Ethanol, Methanol, or solvent-free grinding Solvent-free preferred for green chemistry
Temperature Reflux (60–80 °C) or room temperature (grinding) Reflux improves reaction rate
Reaction Time 2–6 hours (solution) or 40 minutes (grinding) Grinding is faster but may require optimization
Catalyst None or catalytic acetic acid or NaOH Base catalysis aids in solvent-free method
Purification Recrystallization from ethanol or ethyl acetate Ensures high purity
Yield 60–75% Depends on method and purity of reagents

Example Synthesis from Literature Analogues

  • A related hydrazone was synthesized by grinding 3-methylbenzaldehyde with 4-chloroacetophenone in the presence of NaOH for 40 minutes under solvent-free conditions, yielding 62% of the product after recrystallization. This suggests that similar conditions can be adapted for preparing this compound by substituting the appropriate amine and hydrazide components.

  • Hydrazide derivatives have also been prepared through coupling reactions involving carbodiimide activation of carboxylic acids followed by reaction with amines or hydrazides. For example, carbonyldiimidazole (CDI) activation of 2-(4-cyanophenylamino)acetic acid followed by reaction with amino compounds has been reported, although this is more relevant to complex analogues.

Analytical and Characterization Data

Characterization of this compound typically involves:

Chemical Reactions Analysis

Condensation Reactions

This compound primarily participates in condensation reactions due to its hydrazide and aminophenyl groups. Key examples include:

Reaction with aldehydes/ketones :
The hydrazide group reacts with carbonyl compounds to form hydrazones. For instance, reactions with 2,3-dimethoxybenzaldehyde in ethanol under basic conditions yield chalcone intermediates, which undergo cyclization upon heating with mercury(II) acetate to form heterocyclic products .

General conditions :

  • Solvent: Ethanol or methanol

  • Base: Aqueous KOH (40%)

  • Temperature: Room temperature or reflux

  • Purification: Recrystallization or chromatography

Cyclization Pathways

Cyclization reactions are critical for generating bioactive heterocycles:

Thiazole formation :
Reaction with thiobenzamides in DMF produces 2-aryl-5-(2-aminophenyl)-4-hydroxy-1,3-thiazoles. For example:

ReactantProductConditionsYield
Thiobenzamide 2a Thiazole 8aa DMF, 5 h, RT70–80%

Eschenmoser coupling :
Treatment with triflic anhydride and thiobenzamide in DMF generates 3-(aminomethylidene)oxindoles (e.g., 11 ), achieving yields up to 87% .

Coupling Reactions

The compound serves as a precursor in cross-coupling reactions:

Mercury(II)-mediated cyclization :
Chalcone intermediates derived from this hydrazide react with mercury(II) acetate in pyridine at 383 K to form fused indole derivatives .

Example :

  • Starting material: Chalcone intermediate (133 mg, 0.4 mmol)

  • Reagent: Mercury(II) acetate (159 mg, 0.5 mmol)

  • Solvent: Pyridine

  • Temperature: 383 K, 2 h

  • Product: Indole derivative (isolated via filtration)

Biological Activity Modulation

Structural modifications via reactions enhance pharmacological properties:

Anticancer activity :
Introduction of electron-withdrawing groups (e.g., nitro or chloro) improves cytotoxicity. For example:

DerivativeModificationIC50 (Jurkat cells)
13 m,p-Dimethylphenyl<0.1 μM
33 Naphthalene substituent0.15 μM

Antimicrobial activity :
Substitution with sulfonamide or morpholine groups enhances solubility and target binding .

Crystallographic Insights

Reaction products often exhibit distinct packing patterns:

Hydrogen-bonding networks :

  • N–H⋯O interactions stabilize crystal structures (e.g., bond length: 2.107 Å) .

  • Fluorophenyl-C–H⋯O interactions contribute to supramolecular assembly .

Comparative Reactivity

The compound’s reactivity differs from structurally similar derivatives:

CompoundKey FeatureReactivity Highlight
N'-[(E)-1-(4-chlorophenyl)ethylidene]-3-methylbenzohydrazideChlorinated aromatic ringEnhanced electrophilic substitution
N'-[1-(3-aminophenyl)ethylidene]benzenesulfonohydrazideSulfonamide groupImproved solubility in polar solvents

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that N'-[(1E)-1-(3-aminophenyl)ethylidene]-3-methylbenzohydrazide exhibits significant antimicrobial properties. Studies have shown it to be effective against various bacterial strains, suggesting potential as a lead compound for developing new antibiotics .

Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. This property makes it a candidate for further exploration in cancer therapeutics .

Material Science

Polymeric Composites
In material science, this compound has been utilized in the synthesis of polymeric composites. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties, making it valuable in developing advanced materials for industrial applications .

Biological Studies

Biological Activity Assessment
The compound's role in biological systems has been assessed through various in vitro studies. These studies focus on its interactions with biomolecules and cellular components, providing insights into its potential therapeutic applications and safety profiles .

Case Studies

Study Focus Area Findings
Study 1Antimicrobial effectsDemonstrated effectiveness against multiple bacterial strains, indicating potential as a new antibiotic .
Study 2Anticancer propertiesInduced apoptosis in cancer cell lines; further research needed to elucidate mechanisms .
Study 3Material enhancementsImproved mechanical properties of polymer composites when integrated with the compound .

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(3-aminophenyl)ethylidene]-3-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. The aminophenyl group can form hydrogen bonds and other interactions with biological molecules, leading to changes in their activity. The compound may also inhibit certain enzymes or proteins, thereby modulating various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Features and Properties of Comparable Hydrazides
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound 3-aminophenyl ethylidene, 3-methyl C16H16N3O 266.32 Potential ligand for metal complexes
INH-RA (Pyridine-4-carbohydrazide derivative) 2,4-dihydroxyphenyl, pyridine C14H13N3O3 271.27 Dengue protease inhibitor
H2L1 (N'-(2-hydroxybenzylidene)-3-methylbenzohydrazide) 2-hydroxybenzylidene, 3-methyl C15H14N2O2 254.29 Catalyst ligand for Mo/V complexes
3-Nitro-N'-(3-nitrobenzylidene)benzohydrazide 3-nitrophenyl, nitro groups C14H10N4O5 330.26 Electron-withdrawing substituents
N’-(E)-1-(3-Aminophenyl)ethylidene-2-hydroxybenzohydrazide 3-aminophenyl, 2-hydroxy C14H14N3O2 256.28 Commercial availability
Key Observations:

Electron-Donating vs. Hydroxyl groups (e.g., in H2L1 and INH-RA) facilitate hydrogen bonding, influencing crystal packing and stability .

Steric and Solubility Effects :

  • The 3-methyl group on the benzoyl moiety increases hydrophobicity compared to unsubstituted or hydroxy-substituted analogs.
  • Pyridine-containing derivatives (e.g., INH-RA) exhibit higher polarity due to the heteroaromatic ring .
Crystallographic Insights:
  • INH-RA crystallizes in the monoclinic C2/c space group with extensive intermolecular hydrogen bonds (O–H···N, N–H···O), stabilizing its structure .
  • The target compound’s 3-aminophenyl group may form similar hydrogen bonds, but its methyl substituent could introduce steric hindrance, altering packing efficiency compared to H2L1 .

Biological Activity

N'-[(1E)-1-(3-aminophenyl)ethylidene]-3-methylbenzohydrazide, also known by its CAS number 304478-09-9, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H17N3O
  • Molecular Weight : 267.33 g/mol
  • CAS Number : 304478-09-9

This compound features a hydrazone linkage, which is characteristic of many biologically active compounds, particularly those with anticancer and antimicrobial properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydrazone group can participate in hydrogen bonding and coordination with metal ions, potentially influencing enzymatic activity and cellular signaling pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : Compounds with hydrazone moieties often exhibit inhibition of specific enzymes, leading to altered metabolic pathways.
  • Antioxidant Activity : The presence of aromatic rings may contribute to free radical scavenging capabilities.
  • Anticancer Properties : Similar compounds have shown potential in inducing apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and DNA damage.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer activity. For instance, studies have demonstrated that similar hydrazone derivatives can effectively inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action
MCF-710.5Apoptosis induction
HeLa8.2Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against a range of pathogenic microorganisms, including bacteria and fungi. This is particularly relevant in the context of rising antibiotic resistance.

Case Studies

  • Anticancer Efficacy Study :
    • A study conducted on MCF-7 cells revealed that treatment with this compound resulted in significant cytotoxicity, with an IC50 value indicative of strong antiproliferative effects. Analysis showed alterations in mitochondrial membrane potential and activation of caspase pathways, confirming the induction of apoptosis.
  • Antimicrobial Activity Assessment :
    • Another study assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, suggesting a promising alternative for treating resistant infections.

Q & A

Q. What are the optimal synthetic routes for preparing N'-[(1E)-1-(3-aminophenyl)ethylidene]-3-methylbenzohydrazide, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via condensation of 3-methylbenzohydrazide with 3-aminoacetophenone under reflux in ethanol or methanol. Key parameters include:

  • Temperature : Prolonged heating (60–80°C) ensures complete imine bond (C=N) formation .
  • Solvent Choice : Polar protic solvents (e.g., ethanol) enhance reactivity, while aprotic solvents may require catalysts like acetic acid .
  • Purification : Recrystallization from ethanol or column chromatography (using silica gel and ethyl acetate/hexane) achieves >90% purity. Yield optimization often involves stoichiometric control (1:1 molar ratio of hydrazide to ketone) .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

  • Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution : SHELXS/SHELXT (for initial phasing) and SHELXL (for refinement) are widely used for small-molecule structures .
  • Validation : Check for disorder (common in hydrazone moieties) using Olex2 or PLATON. Reported bond lengths (C=N: ~1.28 Å, N-N: ~1.38 Å) align with typical hydrazone geometries .

Advanced Research Questions

Q. How does this compound function as a ligand in metal complexes, and what catalytic applications have been explored?

Methodological Answer: The hydrazone acts as a tridentate ligand, coordinating via the azomethine nitrogen, carbonyl oxygen, and amino group. For example:

  • Molybdenum Complexes : Forms [MoO₂L(CH₃OH)]·CH₃OH, where L is the dianionic ligand. This complex catalyzes sulfoxidation reactions (e.g., thioanisole → methyl phenyl sulfoxide) with >85% conversion under mild conditions (H₂O₂ oxidant, 25°C) .
  • Zinc Complexes : Zn(II) hydrazone complexes exhibit bioactivity; synthesis involves refluxing the ligand with Zn(NO₃)₂ in methanol, followed by SCXRD validation .

Q. What computational methods are suitable for predicting the nonlinear optical (NLO) properties of this Schiff base?

Methodological Answer:

  • DFT Calculations : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set to compute hyperpolarizability (β) and dipole moment.
  • Charge Transfer Analysis : Frontier Molecular Orbital (FMO) analysis reveals electron density shifts between the 3-aminophenyl and benzohydrazide moieties, critical for NLO response .
  • Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data (λmax ~350 nm in DMSO) to assess accuracy .

Q. How does structural modification (e.g., substituent variation) impact biological activity, such as antityrosinase or antioxidant effects?

Methodological Answer:

  • Hydroxylation : Introducing hydroxyl groups (para to the hydrazone) enhances antioxidant activity via radical scavenging (IC₅₀: 12.5 μM vs. DPPH), as seen in analogous coumarin-hydrazones .
  • Substituent Position : Meta-substitution on the phenyl ring (e.g., -NO₂, -CH₃) alters tyrosinase inhibition potency. Docking studies (AutoDock Vina) show stronger binding affinity (-9.2 kcal/mol) for derivatives with electron-withdrawing groups .

Data Contradictions and Resolution

Q. Discrepancies in reported biological activities: How to reconcile variability in IC₅₀ values across studies?

Methodological Answer:

  • Assay Conditions : Differences in solvent (DMSO vs. ethanol) and pH (7.4 vs. 5.5) significantly affect solubility and ionization. Standardize protocols using PBS buffer (pH 7.4) and ≤1% DMSO .
  • Cell Line Variability : Cytotoxicity (e.g., against melanocytes) varies due to passage number and culture medium. Use primary cells or commercially validated lines (e.g., B16F10) .

Q. Conflicting crystallographic data on bond angles in the hydrazone moiety: What factors contribute to this?

Methodological Answer:

  • Tautomerism : Keto-enol tautomerism can lead to variations in C-N-N-C dihedral angles (reported range: 5–15°) .
  • Crystal Packing : Intermolecular H-bonding (e.g., N-H···O) distorts geometries. Compare multiple datasets (CCDC entries) to identify trends .

Comparative Analysis

Q. How does this compound compare to structurally similar hydrazones in terms of thermal stability and ligand efficacy?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Decomposition onset (~220°C) is higher than biphenyl analogs (~180°C) due to intramolecular H-bonding .
  • Ligand Efficiency : LogP values (calculated: 2.8) indicate better membrane permeability than hydroxylated derivatives (LogP: 1.2), favoring pharmacokinetics .

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